InChI=1S/C7H11BN2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5,11-12H,1-2H3;2*1H .
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate is an organic compound characterized by its boronic acid functional group attached to a pyridine ring substituted with a dimethylamino group. Its molecular formula is CHBNO, and it is commonly encountered as a white crystalline solid that is soluble in water and various organic solvents such as ethanol and dimethylformamide. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, including the Suzuki-Miyaura coupling reaction, which is pivotal in the formation of carbon-carbon bonds .
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate is classified under boronic acids, a group of compounds known for their reactivity in organic synthesis. It is produced through specific synthetic routes involving reactions between 2-(Dimethylamino)pyridine and triphenylborane, followed by hydration processes to yield the hydrate form . The compound has various applications in scientific research and industrial chemistry, particularly in the pharmaceutical sector for drug development.
The synthesis of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate typically involves the following steps:
This method allows for high yields of the desired compound while maintaining structural integrity.
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate participates in several significant chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis .
The mechanism of action for (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate primarily revolves around its role as a boron reagent in cross-coupling reactions. During these reactions, it participates in transmetalation processes where:
The compound's ability to form stable complexes with metal catalysts enhances its effectiveness in synthetic applications.
The physical properties of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate include:
Chemical properties include reactivity with various electrophiles and nucleophiles due to the presence of both boron and nitrogen functionalities, making it an essential compound for synthetic chemistry .
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate finds numerous applications in scientific research and industrial chemistry:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5